3-(Trifluoromethyl)-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine 2,2,2-trifluoroacetate
Overview
Description
Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . TFMP contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure . These are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Chemical Reactions Analysis
The demand for TFMP derivatives has been increasing steadily in the last 30 years . 2,3-dichloro-5-(trifluoromethyl) pyridine (2,3,5-DCTF) is used in the production of several crop-protection products .Physical and Chemical Properties Analysis
The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Scientific Research Applications
Synthesis and Molecular Conformation
Research into closely related tetrahydro-1H-pyrazolo[4,3-c]pyridines, including compounds with trifluoromethyl groups, focuses on their synthesis and molecular conformation. These compounds exhibit different molecular conformations and are linked through various hydrogen bonding, forming structures in zero, one, and two dimensions. Such studies are crucial for understanding the chemical and physical properties of these compounds, potentially leading to new materials or chemical reactions (Sagar et al., 2017).
Masked Precursors to Acylpyridones
The core scaffold of 4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridin-4-ones has been elaborated to create new compounds that serve as masked precursors related to the acylpyridone natural products. This research highlights the compound's role in synthesizing complex molecules, which can have implications in developing pharmaceuticals and other biologically active compounds (Jones et al., 2012).
Heterocycle Synthesis
The reaction of aminoazoles with hexafluoroacetylacetone showcases the formation of pyrazolo[1,5-a]pyrimidine or pyrazolo[3,4-b]-pyridine, depending on the process conditions. This work contributes to the field of heterocyclic chemistry by exploring the synthesis pathways and structural determination of complex heterocycles, which are critical for the development of new therapeutic agents and materials science (Petrov et al., 2008).
Novel Heterocyclic Scaffolds
Research into the synthesis of novel N-(5-allyl-7,7-difluoro)-4,5,6,7-tetrahydro-2H-indazol-3-yl)-carboxymides demonstrates the creation of fluorinated heterocyclic scaffolds. These studies are vital for the pharmaceutical industry, as such scaffolds can be utilized in drug discovery, offering potential for the development of new therapeutic agents with improved efficacy and pharmacokinetic properties (Revanna et al., 2013).
Mechanism of Action
Target of Action
Trifluoromethylpyridine derivatives, which this compound is a part of, are known to be key structural ingredients for the development of many agrochemical and pharmaceutical compounds .
Mode of Action
It’s known that the unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety in trifluoromethylpyridine derivatives contribute to their biological activities .
Biochemical Pathways
Trifluoromethylpyridine derivatives are known to play a significant role in the protection of crops from pests .
Pharmacokinetics
The presence of a fluorine atom and a carbon-containing pyridine in trifluoromethylpyridine derivatives are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Result of Action
It’s known that the biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2,2,2-trifluoroacetic acid;3-(trifluoromethyl)-4,5,6,7-tetrahydro-[1,2]oxazolo[4,3-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O.C2HF3O2/c8-7(9,10)6-4-3-11-2-1-5(4)12-13-6;3-2(4,5)1(6)7/h11H,1-3H2;(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZQHYAKYDIIDSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C(ON=C21)C(F)(F)F.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1956310-81-8 | |
Record name | 3-(trifluoromethyl)-4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine; trifluoroacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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